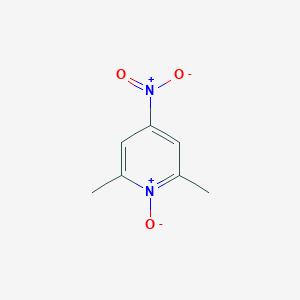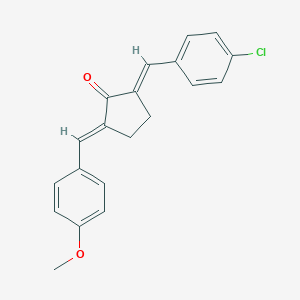
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone, also known as CMCP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is a chalcone derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are associated with inflammation. 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a signaling pathway involved in the regulation of immune and inflammatory responses. Additionally, 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone exhibits anti-inflammatory, analgesic, and anti-tumor activities. It has also been shown to reduce the severity of symptoms in animal models of inflammatory diseases, such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has several advantages as a research tool, including its high yield and purity, its stability under various conditions, and its ability to form nanoparticles and micelles. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, researchers should take precautions when handling and using 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone in lab experiments.
Direcciones Futuras
There are several future directions for the research on 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone. One direction is the development of 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone-based drug delivery systems for the targeted delivery of drugs to specific cells or tissues. Another direction is the investigation of the potential of 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone as a therapeutic agent for various diseases, such as cancer, inflammation, and bacterial infections. Additionally, the synthesis of new derivatives of 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone with improved properties and activities could be explored. Finally, the development of new analytical methods for the detection and quantification of 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone in biological and environmental samples could be another future direction for research.
Métodos De Síntesis
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone can be synthesized through various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel reaction. The Claisen-Schmidt condensation reaction involves the condensation of two carbonyl compounds, which are benzaldehyde and cyclopentanone, in the presence of a base catalyst, such as sodium hydroxide. The Knoevenagel reaction, on the other hand, involves the condensation of a carbonyl compound and a methylene compound, which is p-methoxybenzaldehyde in the case of 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone, in the presence of a base catalyst, such as piperidine. Both methods have been used to synthesize 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone with high yields and purity.
Aplicaciones Científicas De Investigación
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been studied for its potential as a drug delivery system due to its ability to form nanoparticles and micelles. In material science, 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been used as a precursor for the synthesis of metal nanoparticles and as a stabilizer for emulsions. In analytical chemistry, 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been used as a fluorescent probe for the detection of metal ions and as a reagent for the determination of amino acids.
Propiedades
Número CAS |
62643-69-0 |
|---|---|
Nombre del producto |
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone |
Fórmula molecular |
C20H17ClO2 |
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
(2E,5E)-2-[(4-chlorophenyl)methylidene]-5-[(4-methoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C20H17ClO2/c1-23-19-10-4-15(5-11-19)13-17-7-6-16(20(17)22)12-14-2-8-18(21)9-3-14/h2-5,8-13H,6-7H2,1H3/b16-12+,17-13+ |
Clave InChI |
SCVPVVMRBNWPHT-UNZYHPAISA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/2\CC/C(=C\C3=CC=C(C=C3)Cl)/C2=O |
SMILES |
COC1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)Cl)C2=O |
SMILES canónico |
COC1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)Cl)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)
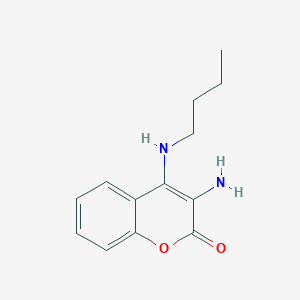

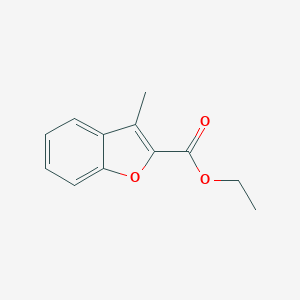
![Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate](/img/structure/B186929.png)
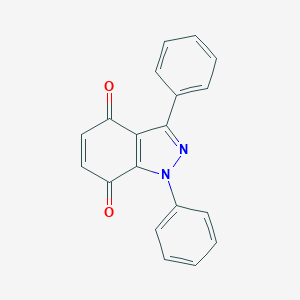
![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)
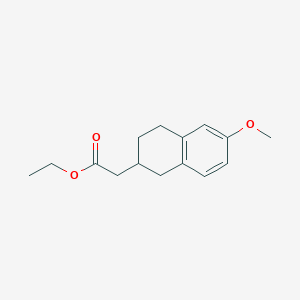
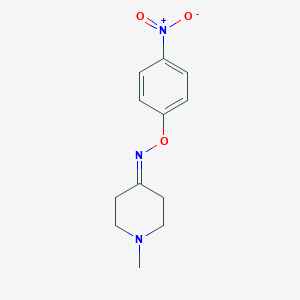
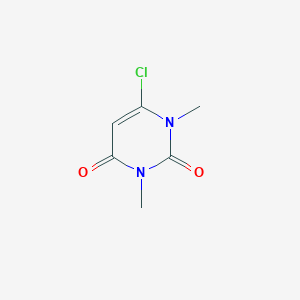
![2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide](/img/structure/B186941.png)
![3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186942.png)
